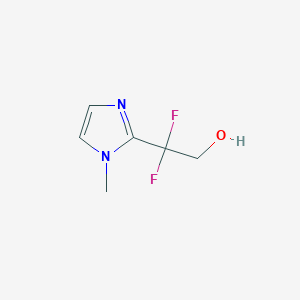

2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)ethan-1-ol

描述

属性

IUPAC Name |

2,2-difluoro-2-(1-methylimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N2O/c1-10-3-2-9-5(10)6(7,8)4-11/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSIXBRAPFUKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of (1-Methyl-1H-imidazol-2-yl)methanol

- This intermediate can be prepared by reduction of 1-methylimidazole-2-carboxaldehyde or via chloromethylation followed by hydrolysis.

- A reported method involves treatment of 1-methyl-2-hydroxymethyl imidazole with thionyl chloride in diethyl ether at 0°C, followed by warming and stirring to obtain 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride with yields ranging from 78% to 95% depending on conditions.

- Reaction conditions include reflux under inert atmosphere, careful temperature control, and recrystallization from ethanol to purify the intermediate.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | Thionyl chloride in DCM or diethyl ether, 0°C to RT, reflux | 78-95 | Requires moisture exclusion; inert atmosphere recommended |

| Purification | Recrystallization from ethanol | - | Produces off-white or brown crystals |

Alkylation and Functional Group Transformations

- The methyl group on the imidazole nitrogen is typically introduced early in the synthesis via alkylation of imidazole or by starting from N-methylimidazole.

- Subsequent functionalization at the 2-position with the difluoroethanol group is then carried out as described.

- Phase-transfer catalysis has been employed in related imidazole derivatives for alkylation steps, using bases such as sodium hydroxide and catalysts like tetrabutylammonium bromide in biphasic solvent systems (e.g., toluene/water), though these methods may have limitations due to solvent toxicity and catalyst stability.

Purification and Isolation

- The final product is often purified by recrystallization from appropriate solvents such as ethanol or by silica gel column chromatography for small-scale preparations.

- For industrial scale, recrystallization is preferred due to lower loss and better scalability.

- Yields reported for similar fluorinated imidazole ethanol derivatives range from 70% to over 90% depending on reaction optimization and purification methods.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Chlorination of hydroxymethyl imidazole | Thionyl chloride, diethyl ether or DCM, 0°C to RT, reflux | 78-95 | Produces chloromethyl intermediate |

| 2 | Reduction of fluorinated ketone | Potassium borohydride, methanol, reflux/backflow | >90 | Converts ketone to difluoroethanol |

| 3 | Alkylation (methylation) | Alkyl halides or N-methylimidazole precursor | Variable | Usually early step |

| 4 | Functionalization with difluoro group | Fluorinating agents (e.g., DAST) under controlled conditions | Not explicitly reported | Critical for difluoro substitution |

| 5 | Purification | Recrystallization or column chromatography | - | Essential for high purity |

Research Findings and Considerations

- The use of sodium hydride or sodium alkoxide bases in some reported methods poses safety and operational challenges due to their reactivity and flammability; safer alternatives like potassium borohydride and sodium hydroxide are preferred for large-scale synthesis.

- Solvent choice impacts both yield and environmental safety; polar protic solvents such as methanol are commonly used for reductions, while biphasic systems with toluene and water have been explored for alkylation but present toxicity concerns.

- Phase-transfer catalysis can improve reaction rates but may introduce catalyst stability and cost issues.

- The difluoro substitution enhances the compound’s electronegativity and potentially its biological activity but requires careful control of reaction conditions to avoid defluorination or side reactions.

化学反应分析

Types of Reactions

2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)ethanone.

Reduction: 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

Research indicates that imidazole derivatives, including 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)ethan-1-ol, exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar structure showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Another area of interest is the compound's potential as an anticancer agent. Preliminary studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For instance, a derivative of this compound was tested against human cancer cell lines and exhibited promising cytotoxic effects, indicating its potential role in cancer therapy .

Polymer Chemistry

In material science, this compound can be utilized as a versatile scaffold for synthesizing novel polymers. Its unique fluorinated structure contributes to improved thermal stability and chemical resistance in polymer formulations .

Coatings and Adhesives

The compound's properties make it suitable for developing advanced coatings and adhesives. Research has shown that incorporating fluorinated compounds can enhance the performance of coatings by improving water repellency and durability, making them ideal for industrial applications .

Case Studies

作用机制

The mechanism of action of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

相似化合物的比较

Comparison with Structurally Related Compounds

Substituent Variations on the Imidazole Ring

2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol

- Molecular Formula : C₆H₇BrF₂N₂O

- Molecular Weight : 241.03 g/mol

- Key Differences: The bromine atom at the 5-position of the imidazole ring introduces steric bulk and alters electronic properties. Bromine’s electron-withdrawing effect may reduce nucleophilicity at the imidazole nitrogen, impacting coordination chemistry or binding interactions.

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanol

- Molecular Formula : C₅H₆F₂N₂O

- Molecular Weight : 148.11 g/mol

- Key Differences: The difluoromethyl group replaces the methyl group on the imidazole, reducing steric hindrance but increasing electronegativity. The shorter carbon chain (methanol vs. ethanol) may limit solubility in polar solvents. This compound’s smaller size could favor applications in catalysis or as a ligand in coordination chemistry .

Analogous Benzimidazole Derivatives

Fluorinated (Benzo[d]imidazol-2-yl)methanols

- Examples : 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives

- Key Differences: Benzimidazole systems (e.g., ) exhibit extended aromaticity, enhancing π-π stacking interactions in drug-receptor binding. These compounds are often explored as antimicrobial or antiviral agents .

2-(5,6-Dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol

- Biological Activity : Demonstrated anti-HIV activity (IC₅₀ = 0.386 × 10⁻⁵ μM) due to halogenation, which enhances electrostatic interactions with viral enzymes. The absence of fluorine in this compound contrasts with the target molecule, suggesting that fluorine’s smaller size and lower polarizability may reduce off-target interactions .

Pharmacologically Active Imidazole-Ethanol Derivatives

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol

- Applications: A precursor to antifungal agents like sertaconazole. The dichlorophenyl group enhances hydrophobicity and antifungal potency by interacting with fungal cytochrome P450 enzymes. The target compound’s difluoroethanol group may offer similar stability but with reduced toxicity due to fewer halogens .

Fluconazole Analogs

- Structural Insight: highlights imidazole-ethanol scaffolds modified with indole or triazole groups for antifungal activity. The target compound’s difluoro substitution could mimic triazole-derived metabolic stability while avoiding resistance mechanisms associated with overused azole drugs .

生物活性

2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)ethan-1-ol is a synthetic compound that has garnered attention for its potential biological activities. This compound features a difluoromethyl group and an imidazole ring, which are critical to its interactions with biological targets. Research has indicated its applications in medicinal chemistry, particularly as a biochemical probe and in the development of therapeutics.

The molecular formula of this compound is C₆H₈F₂N₂O, with a molecular weight of 162.14 g/mol. Its synthesis typically involves the reaction of 1-methyl-1H-imidazole with difluoromethylating agents, such as difluoromethyl iodide, under controlled conditions.

The biological activity of this compound is largely attributed to its structural features:

- Difluoromethyl Group : Enhances binding affinity to enzymes or receptors by increasing lipophilicity and steric factors.

- Imidazole Ring : Facilitates hydrogen bonding and π-π interactions, stabilizing the compound's binding to its target.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to standard antibiotics against pathogens such as E. coli and Pseudomonas aeruginosa .

| Pathogen | MIC (µg/mL) | Comparison to Standard Antibiotics |

|---|---|---|

| E. coli | 5–10 | Comparable to linezolid |

| Pseudomonas aeruginosa | 10–20 | Comparable to ceftriaxone |

Anticancer Potential

In vitro studies have suggested that derivatives of this compound may possess anticancer properties. Specifically, imidazole derivatives have been shown to inhibit cancer cell proliferation in various models, including breast and prostate cancer cells . The exact mechanism involves the inhibition of specific kinases involved in cell signaling pathways.

Neuroprotective Effects

Some studies indicate potential neuroprotective effects of compounds related to this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. These effects are believed to stem from the compound's ability to modulate oxidative stress and inflammation within neuronal cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. Results indicated that it effectively inhibited biofilm formation in Staphylococcus aureus, with an inhibition rate exceeding 70% at low concentrations .

Cancer Cell Line Testing

Another investigation assessed the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as an anticancer agent .

常见问题

Q. What synthetic methodologies are recommended for 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)ethan-1-ol, and how can reaction conditions be optimized?

The synthesis of this compound can leverage multi-component reactions (MCRs) such as the Ugi reaction, which efficiently combines aldehydes, amines, isocyanides, and carboxylic acids. For example, a structurally similar imidazole derivative was synthesized via a Ugi reaction using 1-methyl-2-imidazolecarboxaldehyde and tert-butyl isocyanide, yielding a 66% product after column chromatography . Alternative routes may involve nucleophilic substitution or fluorination steps, as seen in the preparation of difluoroacetate derivatives . Optimization should focus on solvent selection (e.g., methanol or acetonitrile), temperature control (65–80°C), and catalyst screening to improve yields and purity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying the imidazole ring and fluorinated ethanol moiety. For example, the imidazole proton signals typically appear at δ 7.0–7.5 ppm, while fluorinated carbons exhibit distinct splitting patterns .

- X-Ray Crystallography : Programs like SHELXL and OLEX2 enable precise determination of molecular geometry and intermolecular interactions. Intramolecular C–H⋯π interactions and hydrogen-bonding networks (e.g., O–H⋯N) stabilize the crystal structure, as observed in related imidazole derivatives .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular formula (e.g., CHFNO: calculated 175.0678, observed 175.0682) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or binding interactions of this compound?

Molecular docking and dynamics simulations can identify potential targets by analyzing interactions with enzymes like sphingosine 1-phosphate lyase (S1PL), a known imidazole target . For example:

- Docking Studies : Use AutoDock Vina to model the compound’s affinity for fungal cytochrome P450 enzymes (e.g., CYP51), a target of antifungal imidazoles like Miconazole .

- QSAR Models : Correlate structural features (e.g., fluorine electronegativity, imidazole planarity) with antifungal efficacy using datasets from PubChem BioAssay .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in antifungal potency or cytotoxicity may arise from:

- Variability in Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines for fungal strains (e.g., Candida albicans ATCC 90028) .

- Structural Analogues : Compare activity with derivatives like α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, which shows EC values of 1–10 µM against plant pathogens .

- Metabolic Stability : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects .

Q. What challenges arise in structural analysis, and how can they be addressed?

- Fluorine Anisotropy : The electron-withdrawing nature of fluorine complicates X-ray refinement. Use high-resolution data (≤0.8 Å) and SHELXL’s TWIN/BASF commands to model disorder .

- Hydrogen Bonding Networks : Neutron diffraction or IR spectroscopy can clarify ambiguous O–H⋯N interactions, as seen in imidazole solvates .

- Tautomerism : Dynamic NMR (e.g., VT-NMR) or DFT calculations (B3LYP/6-311++G**) resolve imidazole tautomeric equilibria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。